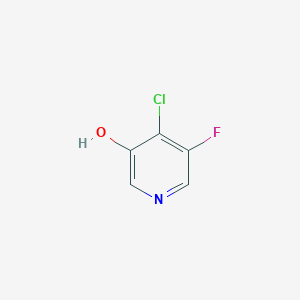

4-Chloro-5-fluoropyridin-3-OL

Beschreibung

4-Chloro-5-fluoropyridin-3-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties

Eigenschaften

Molekularformel |

C5H3ClFNO |

|---|---|

Molekulargewicht |

147.53 g/mol |

IUPAC-Name |

4-chloro-5-fluoropyridin-3-ol |

InChI |

InChI=1S/C5H3ClFNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |

InChI-Schlüssel |

YMXUURUQXGGQJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)F)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction can be carried out using potassium fluoride (KF) as a fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of 4-Chloro-5-fluoropyridin-3-OL often involves multi-step processes starting from readily available pyridine derivatives. The process may include chlorination, fluorination, and subsequent hydroxylation steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-fluoropyridin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Cyclization Reactions: The compound can be involved in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a fluorinating agent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-fluoropyridin-3-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoropyridin-3-OL is largely dependent on its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets can vary based on the specific application and the nature of the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoropyridin-4-OL

- 5-Fluoropyridin-3-OL

- 2-Chloro-5-fluoropyridin-3-OL

Uniqueness

4-Chloro-5-fluoropyridin-3-OL is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and stability compared to other fluorinated pyridines. The combination of chlorine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities .

Biologische Aktivität

4-Chloro-5-fluoropyridin-3-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-fluoropyridin-3-OL is C5H4ClFNO, with a molecular weight of approximately 145.55 g/mol. The compound features a pyridine ring with a hydroxyl group (-OH) at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position. This unique substitution pattern contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 4-Chloro-5-fluoropyridin-3-OL exhibits antimicrobial properties against various bacterial and fungal strains. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-5-fluoropyridin-3-OL | Staphylococcus aureus | 0.5 µg/mL |

| 6-Chloro-4-methoxy-pyridin-3-ol | Escherichia coli | 1.0 µg/mL |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Bacillus subtilis | 0.25 µg/mL |

The compound's structure enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes, thus contributing to its antimicrobial effects .

Anticancer Potential

4-Chloro-5-fluoropyridin-3-OL has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

The proposed mechanism involves the inhibition of protein kinases that are critical for cancer cell signaling. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells. For instance, binding assays have shown that similar compounds can effectively inhibit the activity of kinases associated with various cancers .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated the antibacterial activity of several derivatives of pyridine compounds, including 4-Chloro-5-fluoropyridin-3-OL. The results indicated that this compound exhibited significant activity against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : Cytotoxicity tests conducted on various cancer cell lines revealed that while exhibiting antibacterial activity, the compound maintained a favorable safety profile with minimal toxicity at therapeutic concentrations .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoropyridin-3-OL, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on halogenated pyridine precursors. For example, starting with 3,5-dichloro-2,4,6-trifluoropyridine, amine substitution at the 4-position followed by hydroxylation at the 2-position yields the target compound. Key considerations include:

- Reagent Selection : Use ammonia or ammonia equivalents for amine substitution to minimize by-products like 2-amino-3,5-dichloro-4,6-difluoropyridine.

- Alkaline Conditions : Hydroxy substitution is facilitated under alkaline conditions (e.g., NaOH), promoting keto-enol tautomerism to stabilize the product .

- Temperature Control : Maintain moderate temperatures (60–80°C) to avoid decomposition of sensitive intermediates.

Optimization strategies include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to favor desired substitutions.

Q. What analytical techniques are most effective for characterizing the purity and structure of 4-Chloro-5-fluoropyridin-3-OL?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR can resolve substituent positions and confirm halogen/hydroxyl group placement. For example, coupling patterns in NMR distinguish between para/meta fluorine atoms.

- X-ray Crystallography : Resolves crystal packing and tautomeric forms (e.g., enol vs. keto configurations) in solid-state structures .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% recommended for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OH) influence the reactivity of 4-Chloro-5-fluoropyridin-3-OL in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F substituents activate specific positions for NAS:

- Fluorine’s Ortho/para-Directing Nature : The 5-fluoro group directs incoming nucleophiles to the 4-position (para to F), while the 3-hydroxyl group (electron-donating via resonance) competes for meta/para activation.

- Competing Tautomerism : In solution, keto-enol equilibria alter electron density distribution. For instance, enol forms enhance hydroxyl group acidity, enabling deprotonation and subsequent reactivity adjustments .

Computational studies (DFT) can model charge distribution and predict preferred reaction sites.

Q. What computational methods can predict the tautomeric behavior of 4-Chloro-5-fluoropyridin-3-OL in different solvents, and how does this affect its chemical stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate relative energies of keto and enol tautomers in gas and solvent phases (e.g., water, DMSO). Solvent polarity stabilizes enol forms via hydrogen bonding.

- Molecular Dynamics (MD) Simulations : Model solvation effects and tautomer population ratios over time.

- Experimental Validation : Correlate computational predictions with NMR (DO exchange) or IR spectroscopy (O-H stretching frequencies) .

Stability implications: Enol dominance in polar solvents may enhance susceptibility to oxidation, requiring inert atmospheres during storage.

Q. How can 4-Chloro-5-fluoropyridin-3-OL serve as a precursor in medicinal chemistry, particularly for targeting kinase inhibitors?

- Methodological Answer : The pyridine core and halogen/hydroxyl substituents make it a versatile pharmacophore:

- Scaffold Functionalization : Introduce sulfonamide or carboxamide groups at the 4-position to mimic ATP-binding motifs in kinase inhibitors (e.g., EGFR or BRAF targets) .

- Bioisosteric Replacements : Replace the hydroxyl group with bioisosteres (e.g., trifluoromethyl) to modulate lipophilicity and binding affinity.

- SAR Studies : Synthesize analogs with varying halogen patterns (e.g., Br instead of Cl) to probe steric and electronic effects on target engagement.

Contradictions and Validation

- Synthetic By-Products : notes that competing substitutions can yield 2-amino-3,5-dichloro-4,6-difluoropyridine, requiring rigorous purification (e.g., column chromatography) to isolate the desired product .

- Tautomeric Stability : X-ray data in supports enol dominance in crystalline states, whereas NMR in suggests solvent-dependent equilibria, highlighting the need for multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.